N-(2-methoxyethyl)methanesulfonamide
Description
Properties
CAS No. |
93501-85-0 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis with Acid Scavengers
The foundational approach to synthesizing N-(2-methoxyethyl)methanesulfonamide involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine in the presence of a base to neutralize hydrochloric acid by-products. Triethylamine or pyridine are typically employed as acid scavengers, with stoichiometric excesses required to drive the reaction to completion. The general reaction scheme is:
This method achieves yields of 70–85% under ambient to moderately elevated temperatures (20–40°C). However, challenges include the need for post-reaction purification to remove excess base and by-products, which complicates scalability.
Catalytic Methods Using Polar Aprotic Solvents
Recent advancements leverage catalytic amounts of polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to accelerate the reaction without stoichiometric acid scavengers. For example, a 0.001–0.09 molar equivalent of DMF relative to the amine enables complete conversion at 120–160°C within 3–7 hours. This approach reduces waste and simplifies purification, with yields exceeding 90% in optimized cases.
Table 1: Comparison of Laboratory-Scale Methods
| Parameter | Direct Aminolysis | Catalytic Method |
|---|---|---|
| Catalyst | Triethylamine (excess) | DMF (0.001–0.09 equiv) |
| Temperature | 20–40°C | 120–160°C |
| Reaction Time | 1–2 hours | 3–7 hours |
| Yield | 70–85% | 88–94% |
| By-product Management | Complex | Minimal |
Industrial-Scale Production Techniques
Solvent Selection and Recycling
Industrial protocols prioritize solvents that facilitate product isolation and recycling. Nitroalkanes such as nitroethane or 1-nitropropane are preferred due to their inertness and temperature-dependent solubility profiles. For instance, methanesulfonamide derivatives exhibit high solubility in nitroethane at 50–80°C but crystallize upon cooling to 0–25°C. This allows for efficient separation of the sulfonamide product from insoluble amine hydrochloride salts via filtration.
Example Process:
-
Reaction: Methanesulfonyl chloride and 2-methoxyethylamine are combined in nitroethane (3:1 solvent-to-reactant ratio) at 50–70°C.
-
Filtration: The slurry is heated to 80°C to dissolve the product, followed by removal of precipitated salts.
-
Crystallization: Cooling the filtrate to 10°C yields crystalline this compound.
-
Solvent Recycling: The nitroethane mother liquor is reused in subsequent batches, reducing waste and cost.
Process Optimization for Yield and Purity
Industrial setups optimize parameters such as reactant stoichiometry, temperature gradients, and mixing rates. A molar ratio of 1.5–4:1 (methanesulfonyl chloride to amine) minimizes by-products like bis-sulfonamides. Post-reaction aqueous washes further enhance purity, with final products achieving >99% purity as confirmed by HPLC.
Comparative Analysis of Reaction Conditions
Temperature and Time Dependencies
Elevated temperatures in catalytic methods (120–160°C) favor faster reaction kinetics but require energy-intensive heating. In contrast, nitroalkane-based processes operate at milder temperatures (50–70°C) but necessitate precise cooling for crystallization.
Solvent Impact on Yield
Polar aprotic solvents like DMF improve reaction rates by stabilizing transition states, whereas nitroalkanes enhance product isolation. A hybrid approach using DMF in toluene has been explored, achieving 92% yield with simplified solvent recovery.
Emerging Methodologies and Innovations
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for sulfonamide synthesis, reducing reaction times to minutes and improving heat management. This method is compatible with catalytic DMF systems, offering potential for industrial adoption.
Green Chemistry Initiatives
Efforts to replace nitroalkanes with bio-based solvents (e.g., cyclopentyl methyl ether) are underway, though solubility challenges remain. Additionally, photocatalytic methods using visible light are being investigated to activate methanesulfonyl chloride at ambient temperatures .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)methanesulfonamide is utilized in a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis to introduce the methanesulfonamide group into target molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Studied for its effects on various biological pathways and its potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Methanesulfonamide Derivatives
Structural and Substituent Analysis
The substituent on the sulfonamide nitrogen critically determines molecular properties. Key structural analogs include:
- N-Aryl Derivatives: N-(4-Fluorophenyl)methanesulfonamide (C₇H₇FNO₂S): Aromatic substituents enhance rigidity and π-π interactions but reduce solubility in polar solvents. Melting point: 150–152°C . N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide (C₁₅H₂₅NO₃S): Bulky tert-butyl groups and a phenolic –OH group confer antioxidant activity via radical scavenging .
- N-(2-Methoxyethyl)methanesulfonamide: The methoxyethyl group balances hydrophilicity (ether oxygen) and lipophilicity (alkyl chain), likely improving bioavailability compared to purely aromatic derivatives.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 2-Methoxyethyl | C₄H₁₁NO₃S | Not reported | Moderate (pred.) | Ether, sulfonamide |
| N-(4-Fluorophenyl)methanesulfonamide | 4-Fluorophenyl | C₇H₇FNO₂S | 150–152 | Low | Aromatic, sulfonamide |
| N-(3,5-Di-tBu-2-OH-phenyl)methanesulfonamide | 3,5-Di-tert-butyl-2-hydroxyphenyl | C₁₅H₂₅NO₃S | 210–212 | Insoluble | Phenolic –OH, sulfonamide |
| N-(4-Arylamidophenyl)methanesulfonamide | 4-Arylamidophenyl | Varies | Varies | Varies | Amide, sulfonamide |
Spectroscopic and Computational Insights
NMR and IR Spectroscopy :
- Aryl-substituted methanesulfonamides (e.g., N-(2-methylphenyl) derivatives) exhibit distinct ¹H NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide –NH (δ ~5.5 ppm). IR spectra show S=O stretches at ~1150–1350 cm⁻¹ .
- For this compound, the –OCH₂CH₂– group would show characteristic ether C–O stretches (~1100 cm⁻¹) and methoxy proton shifts (δ ~3.3–3.5 ppm) in NMR .
DFT Studies :
- Computational analyses of N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides reveal that substituent position (ortho vs. meta) affects molecular conformation and vibrational modes. The methoxyethyl group in this compound may adopt a gauche conformation to minimize steric hindrance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-methoxyethyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and 2-methoxyethylamine. Key steps include solvent selection (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.1 amine to sulfonyl chloride). Post-reaction purification via recrystallization or column chromatography ensures high yield (70–85%) and purity. Catalysts like triethylamine may enhance reaction efficiency by neutralizing HCl byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).
- ¹H/¹³C NMR : Methoxy protons (δ 3.2–3.4 ppm) and sulfonamide methyl group (δ 3.0–3.1 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183) and fragmentation patterns. Cross-validate with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?
- Applications :
- Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting carbonic anhydrases or proteases due to its sulfonamide moiety.
- Receptor Modulation : Modifies G-protein-coupled receptor (GPCR) activity via covalent or non-covalent interactions.
- Intermediate Synthesis : Used to prepare derivatives with enhanced solubility (e.g., via methoxy group functionalization) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodology :
- Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
- Thermochemical Accuracy : Validate computational results against experimental thermochemistry (e.g., bond dissociation energies) using benchmark datasets.
- Reactivity Insights : Predict regioselectivity in alkylation or oxidation reactions by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .
Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives like this compound across different studies?
- Methodology :
- Comparative Assays : Use standardized cell lines (e.g., HEK293) and assay conditions (e.g., fixed pH, temperature) to minimize variability.
- Structural Analog Analysis : Test derivatives with modified methoxy or sulfonamide groups to isolate critical pharmacophores.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects in in vitro studies) .
Q. How to investigate the regioselectivity challenges in alkylation reactions involving this compound derivatives?
- Methodology :
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates and rate-determining steps.
- Computational Modeling : Simulate transition states to predict preferential alkylation sites (e.g., sulfonamide nitrogen vs. methoxy oxygen).
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity toward desired positions .
Q. How to employ molecular docking studies to predict the binding affinity of this compound with target enzymes?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Force Fields : Apply OPLS-AA or CHARMM to model ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues).
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Adjust protonation states of sulfonamide groups to match physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
